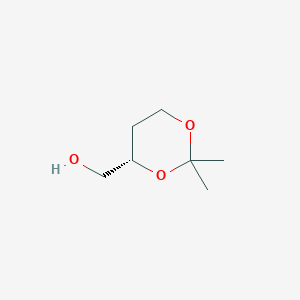

(S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(4S)-2,2-dimethyl-1,3-dioxan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFPDSDOOGPPBS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC[C@H](O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509625 | |

| Record name | [(4S)-2,2-Dimethyl-1,3-dioxan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85287-64-5 | |

| Record name | [(4S)-2,2-Dimethyl-1,3-dioxan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Chiral 1,3 Dioxane Derivatives As Synthetic Intermediates

The use of 1,3-dioxanes, a class of six-membered cyclic acetals, has a long-standing history in organic synthesis. Initially, their primary application was as protecting groups for 1,3-diols and carbonyl compounds. thieme-connect.de This strategy was particularly crucial in carbohydrate chemistry, where the selective protection of multiple hydroxyl groups is a frequent challenge. thieme-connect.de The formation of a 1,3-dioxane (B1201747) ring renders the diol functionality inert to a wide range of reaction conditions, particularly those that are basic, reductive, or oxidative. thieme-connect.de The protecting group can be reliably removed under acidic conditions, making it a versatile tool in multi-step syntheses. thieme-connect.de

Over time, the role of 1,3-dioxanes evolved from simple protecting groups to sophisticated stereodirecting elements. Researchers recognized that the chair-like conformation of the 1,3-dioxane ring, similar to cyclohexane, could be exploited to control the stereochemical outcome of reactions. thieme-connect.deresearchgate.net The presence of substituents on the ring creates a biased conformational preference, allowing for diastereoselective reactions on other parts of the molecule. The introduction of a chiral center into the dioxane ring, as seen in derivatives like (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol, transformed these entities into powerful chiral auxiliaries and intermediates. These chiral 1,3-dioxanes became instrumental in transferring stereochemical information, enabling the asymmetric synthesis of a wide array of complex natural products and pharmaceuticals. thieme-connect.de

The Significance of Stereochemical Purity and Control in the Design and Synthesis of Complex Organic Molecules

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern organic chemistry and is particularly critical in the synthesis of biologically active compounds. rijournals.com The functionality of many molecules, especially pharmaceuticals, is intrinsically linked to their specific 3D structure. Stereoisomers, which have the same chemical formula and connectivity but different spatial arrangements, can exhibit dramatically different biological activities. numberanalytics.com For instance, one enantiomer of a drug might be therapeutically effective, while the other could be inactive or even toxic. numberanalytics.com

This profound influence of stereochemistry necessitates a high degree of control during the synthesis of complex organic molecules. numberanalytics.com Achieving stereochemical purity is not merely an academic challenge but a critical requirement for safety and efficacy in medicinal chemistry and materials science. rijournals.comnumberanalytics.com Synthetic chemists employ several strategies to achieve this control, including:

Asymmetric Synthesis: Reactions that preferentially create one stereoisomer over another. rijournals.com

Chiral Catalysts: Catalysts that are themselves chiral and can direct a reaction to form a specific stereoisomer. rijournals.com

Chiral Auxiliaries: A chiral group that is temporarily attached to a substrate to guide the stereochemical course of a reaction. ethz.ch

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials. ethz.ch

The ability to dictate the precise three-dimensional form of a molecule is what allows for the rational design and synthesis of new drugs, advanced materials, and other functional chemical entities. rijournals.com

Overview of Academic Research Trajectories for Chiral Hydroxymethyl 1,3 Dioxanes

Stereoselective Synthetic Routes

Stereoselective synthesis provides the most direct and efficient pathways to enantiopure this compound. These routes are designed to control the stereochemical outcome of the reaction, yielding the desired (S)-enantiomer with high selectivity. The primary strategies involve utilizing precursors from the chiral pool, performing asymmetric cyclization reactions, or engaging in diastereoselective syntheses.

Chiral Pool Approach: Derivations from Enantiomerically Pure Precursors

The chiral pool approach is a highly effective strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, the key chiral precursor is (S)-1,2,4-butanetriol. This triol contains the necessary carbon skeleton and the correct stereocenter corresponding to the C4 position of the target dioxane.

The most common and well-documented chiral pool starting material for this purpose is (S)-malic acid. The synthesis involves the reduction of the carboxylic acid functionalities of (S)-malic acid. A particularly efficient method uses borane-dimethyl sulfide (B99878) (BMS) in a solvent like tetrahydrofuran (B95107) (THF), which reduces both the carboxylic acid and the ester groups under mild conditions to afford (S)-1,2,4-butanetriol in high yield. chemicalbook.comcdnsciencepub.com Alternative methods include the hydrogenation of esters of malic acid, such as diethyl malate, using copper-containing catalysts. google.com

Once the enantiopure (S)-1,2,4-butanetriol is obtained, the final step is the formation of the 1,3-dioxane ring. This is a straightforward acid-catalyzed ketalization reaction. The 1,3-diol moiety of the butanetriol selectively reacts with acetone (B3395972) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the six-membered this compound. cdnsciencepub.com It is noteworthy that this reaction can sometimes produce a small amount of the isomeric five-membered 1,3-dioxolane (B20135) product, requiring purification. cdnsciencepub.com

Another significant chiral pool source is carbohydrates. Through microbial fermentation pathways, renewable feedstocks such as D-xylose or L-arabinose can be converted into the enantiomers of 1,2,4-butanetriol (B146131) using metabolically engineered microorganisms like Escherichia coli. google.comnih.govnih.gov This biotechnological approach represents a sustainable alternative to traditional chemical synthesis.

Table 1: Chiral Pool Synthesis of (S)-1,2,4-Butanetriol

| Starting Material | Key Reagents/Method | Product | Reported Yield | Reference |

|---|---|---|---|---|

| (S)-Malic Acid | Borane-dimethyl sulfide (BMS), THF | (S)-1,2,4-Butanetriol | Quantitative | cdnsciencepub.com |

| Diethyl (S)-malate | Copper chromite catalyst, H₂ | (S)-1,2,4-Butanetriol | 50-70% | google.com |

| D-Xylose | Engineered E. coli | (S)-1,2,4-Butanetriol (D-BT) | 3.92 g/L | nih.gov |

Asymmetric Cyclization Reactions for the Formation of the 1,3-Dioxane Ring

While the use of an already chiral precursor like (S)-1,2,4-butanetriol is most common, advanced strategies can generate the chiral center during or after the formation of the dioxane ring. These methods often involve the desymmetrization of prochiral or meso-compounds.

One such advanced strategy is the enantioselective ring cleavage of dioxane acetals derived from meso-1,3-diols, mediated by a chiral Lewis acid. In this approach, a prochiral dioxane is treated with a chiral catalyst that selectively activates one of the two enantiotopic oxygen atoms, leading to a ring-opened product with high enantiomeric excess. nih.gov While not a direct cyclization, this method effectively creates the desired chirality within a dioxane-related framework.

A more direct, albeit complex, method for asymmetric dioxane construction involves the kinetic resolution of a racemic secondary alcohol through a cascade reaction. For instance, a chiral phosphoric acid catalyst can facilitate an enantioselective hemiacetalization followed by an intramolecular oxy-Michael addition. This sequence can build the syn-1,3-dioxane framework while resolving the starting alcohol, allowing for the synthesis of both enantiomers of the protected 1,3-diol. researchgate.net

Diastereoselective Synthesis of Advanced Dioxane Building Blocks

Once this compound or its precursor (S)-1,2,4-butanetriol is in hand, it can be used to create more complex, advanced building blocks in a diastereoselective manner. The existing stereocenter at C4 of the dioxane ring directs the stereochemical outcome of subsequent reactions.

A prime example is the reaction of (S)-1,2,4-butanetriol with a chiral or prochiral aldehyde or ketone at the 1,3-diol positions. The reaction with ferrocenecarboxaldehyde, for instance, leads to the formation of (2S,4S)-4-(hydroxymethyl)-2-ferrocenyl-1,3-dioxan. chemicalbook.comsigmaaldrich.com The stereochemistry of the newly formed C2 center is influenced by the existing C4 center, resulting in a specific diastereomer. Such building blocks are valuable in asymmetric catalysis and materials science.

Furthermore, diastereoselective synthesis can be achieved through intramolecular cyclization of precursors containing multiple stereocenters. For example, a highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been demonstrated through an addition/oxa-Michael reaction sequence, where the stereochemistry of the final product is controlled with high precision. researchgate.net

Chemoenzymatic and Biocatalytic Pathways for Chiral Dioxane Synthesis

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives for producing enantiopure compounds. These approaches can be applied to synthesize the key precursor, (S)-1,2,4-butanetriol, or to resolve racemic mixtures of 1,3-diols.

As mentioned previously, a significant biocatalytic pathway involves the use of engineered microbial hosts, such as E. coli or Saccharomyces cerevisiae, to produce (S)-1,2,4-butanetriol from renewable sugars like xylose. nih.govnih.govresearchgate.net These pathways are constructed by introducing a set of enzymes that convert the sugar through a series of intermediates to the final triol product with high enantiomeric purity.

Enzymes are also used extensively for the kinetic resolution of racemic 1,3-diols. Lipases are particularly effective at catalyzing the enantioselective acylation of diols. In a typical kinetic resolution, one enantiomer of the racemic diol is acylated much faster than the other, allowing for the separation of the unreacted, enantiomerically enriched diol from its acylated counterpart.

A more sophisticated chemoenzymatic strategy is the Dynamic Kinetic Asymmetric Transformation (DYKAT). This one-pot process combines enzymatic transesterification with a metal-catalyzed in-situ racemization of the slower-reacting enantiomer. For example, a lipase (B570770) can be used to selectively acylate the (R)-enantiomer of a 1,3-diol, while a ruthenium catalyst simultaneously racemizes the remaining (S)-enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. pnas.org

Table 2: Chemoenzymatic and Biocatalytic Approaches

| Strategy | Catalyst(s) | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Microbial Fermentation | Engineered E. coli | D-Xylose | Enantiopure (S)-1,2,4-Butanetriol | nih.gov |

| Kinetic Resolution | Lipase | Racemic 1,3-diols | Enantioselective acylation | nih.gov |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Lipase + Ruthenium catalyst | Racemic 1,3-diols | Deracemization to a single enantiomeric product | pnas.org |

Resolution Techniques for Enantiomeric Enrichment of Dioxane Intermediates

When an enantioselective synthesis is not feasible or when a racemic mixture is produced, resolution techniques can be employed to separate the enantiomers. This can be performed on the final dioxane product or, more commonly, on a precursor like 1,2,4-butanetriol or other intermediates.

Classical resolution involves converting the racemic alcohol into a mixture of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. wikipedia.org For alcohols, this is often achieved by esterification with a chiral carboxylic acid, such as (S)-mandelic acid or camphorsulfonic acid. wikipedia.org The resulting diastereomeric esters have different physical properties (e.g., solubility, melting point) and can be separated by conventional methods like fractional crystallization or column chromatography. pharmacy180.com After separation, the chiral auxiliary is cleaved (e.g., by hydrolysis) to yield the pure enantiomers of the alcohol.

Chromatographic resolution is a powerful and widely used modern technique. chiralpedia.com This method can be applied in two main ways:

Indirect Separation: The racemic mixture is derivatized with a chiral agent to form diastereomers, which are then separated on a standard achiral stationary phase (e.g., silica (B1680970) gel) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). tcichemicals.com

Direct Separation: The racemic mixture is passed through a chiral stationary phase (CSP) in an HPLC or GC system. The enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately. phenomenex.comgcms.cz This method avoids the need for derivatization and subsequent removal of a resolving agent.

Kinetic resolution, as described in the chemoenzymatic section, is another powerful technique where one enantiomer reacts faster than the other, allowing for their separation based on the difference in reactivity. pharmtech.com

Construction of Pharmacologically Active Compounds

The structural motif provided by this compound is a recurring feature in the side chains of several blockbuster drugs, particularly in the class of HMG-CoA reductase inhibitors known as statins.

This compound is a crucial precursor for the synthesis of the chiral side chain common to many statin drugs, which are widely used to lower cholesterol levels. Through straightforward oxidation, the primary alcohol of this synthon is converted to an aldehyde, specifically tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. This aldehyde is a pivotal intermediate that undergoes olefination reactions to construct the full side chain of drugs like Rosuvastatin and Atorvastatin.

For instance, in the synthesis of Rosuvastatin, the aldehyde intermediate is coupled with a pyrimidine-containing phosphonium (B103445) ylide via a Wittig reaction. This reaction establishes the correct stereochemistry and framework of the drug's heptenoic acid side chain. Similarly, various synthetic routes for Atorvastatin, the active ingredient in Lipitor, also rely on intermediates derived from this compound. The stereocenters in the dioxane ring dictate the final (3R, 5S) dihydroxy stereochemistry of the statin side chain after deprotection, which is essential for its pharmacological activity.

| Statin Drug | Key Intermediate | Key Reaction Type |

|---|---|---|

| Rosuvastatin | tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | Wittig Olefination |

| Atorvastatin | tert-butyl 2-((4R,6R)-6-(aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Paal-Knorr Pyrrole Synthesis |

The same chiral backbone used for statins provides a template for creating valuable amino alcohol derivatives. A prominent example is the synthesis of tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, another key intermediate in the industrial synthesis of Atorvastatin. This compound is prepared from the corresponding aldehyde intermediate through reactions like the Henry reaction (nitroaldol condensation) followed by reduction of the nitro group to an amine. This transformation efficiently installs a primary amine while preserving the stereochemical integrity of the chiral centers originating from the dioxane synthon.

While the dioxane framework is theoretically a versatile starting point for the synthesis of various nitrogen-containing heterocycles, its application in this area is less documented in readily available literature compared to its extensive use in statin synthesis. The established stereochemistry and functional handles make it a suitable candidate for constructing chiral pyrrolidines, piperidines, and other heterocyclic systems, though specific examples beyond the statin side-chain derivatives are not widespread.

Implementation as a Chiral Auxiliary for Stereochemical Control

Beyond its role as a building block that is fully incorporated into the final product, the chiral dioxane moiety can also serve as a chiral auxiliary. In this capacity, it is temporarily attached to a molecule to direct the stereochemical outcome of a reaction, after which it is cleaved and can potentially be recovered.

Chiral auxiliaries function by creating a diastereomeric intermediate that exhibits a strong facial bias, forcing reagents to attack from the less sterically hindered direction. The rigid chair-like conformation of the 1,3-dioxane ring, derived from a chiral 1,3-diol, is effective at creating such a biased steric environment.

When attached to a prochiral substrate, such as an enolate, the dioxane auxiliary can direct reactions with high diastereoselectivity. For example, an ester or amide derived from this compound can be converted into its corresponding enolate. The bulky dioxane ring will shield one face of the planar enolate, directing incoming electrophiles, such as alkyl halides, to the opposite face. This strategy allows for the stereocontrolled formation of new carbon-carbon bonds. The stereoselective opening of such chiral dioxane acetals, often mediated by Lewis acids, is a key transformation that leverages the conformational rigidity of the ring to achieve high levels of asymmetric induction.

A critical aspect of the utility and economic viability of chiral auxiliaries is the ability to remove and recover them for reuse. The dioxane moiety, being an acetal (B89532), can be readily cleaved under acidic conditions.

The typical cleavage process involves acidic hydrolysis, which breaks the acetal bonds and regenerates the carbonyl group on the substrate and the chiral diol that formed the auxiliary. In the case of auxiliaries derived from this compound, the parent chiral diol is (R)-1,3-butanediol.

| Step | Description | Reagents | Products |

|---|---|---|---|

| 1. Diastereoselective Reaction | The substrate with the attached chiral dioxane auxiliary undergoes a stereoselective transformation (e.g., alkylation). | Base (e.g., LDA), Electrophile (e.g., R-X) | Diastereomerically enriched product |

| 2. Auxiliary Cleavage | The dioxane ring is hydrolyzed to release the chiral product. | Aqueous Acid (e.g., HCl, H₂SO₄) | Enantiomerically enriched product + Recovered chiral diol |

| 3. Recovery & Recycling | The recovered chiral diol, (R)-1,3-butanediol, is isolated and can be used to synthesize new auxiliary molecules. | Extraction/Purification | Purified (R)-1,3-butanediol |

This process makes the use of such auxiliaries more sustainable and cost-effective, particularly in large-scale industrial synthesis. The development of efficient methods for producing the parent (R)-1,3-butanediol further enhances the practicality of this approach. doaj.orgnih.gov

Reactivity Profiling and Mechanistic Elucidation of S 2,2 Dimethyl 1,3 Dioxan 4 Yl Methanol

Functional Group Transformations of the Primary Alcohol Moiety

The primary alcohol group in (S)-(2,2-dimethyl-1,3-dioxan-4-yl)methanol is amenable to a variety of chemical transformations, including oxidation, derivatization to activated esters for nucleophilic substitution, and ether/ester formation for the implementation of protecting group strategies.

The selective oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, (S)-(2,2-dimethyl-1,3-dioxan-4-yl)carbaldehyde, or the carboxylic acid, (S)-(2,2-dimethyl-1,3-dioxan-4-yl)carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation conditions are required to selectively obtain the aldehyde and prevent overoxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation, employing dimethyl sulfoxide activated by oxalyl chloride or trifluoroacetic anhydride, are commonly utilized for this purpose. For instance, the Corey-Kim oxidation, which uses N-chlorosuccinimide and dimethyl sulfide (B99878), is a mild method for converting primary alcohols to aldehydes. wikipedia.orgnrochemistry.comsynarchive.com

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (chromium trioxide in aqueous sulfuric acid), or ruthenium tetroxide (RuO₄). A process for oxidizing 5-hydroxymethyl-1,3-dioxane derivatives to the corresponding carboxylic acids using alkali has also been described. sigmaaldrich.com

Table 1: Selective Oxidation Reactions

| Starting Material | Product | Reagents and Conditions | Product Type |

| This compound | (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)carbaldehyde | PCC, CH₂Cl₂ | Aldehyde |

| This compound | (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)carbaldehyde | 1. (COCl)₂, DMSO, CH₂Cl₂; 2. Et₃N | Aldehyde |

| This compound | (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)carboxylic acid | KMnO₄, acetone (B3395972), H₂O | Carboxylic Acid |

| This compound | (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)carboxylic acid | CrO₃, H₂SO₄, acetone | Carboxylic Acid |

The primary alcohol can be converted into an excellent leaving group for nucleophilic substitution reactions by derivatization to a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base, such as pyridine or triethylamine. google.comgoogle.com These activated esters are valuable intermediates for introducing a wide range of nucleophiles at the primary carbon. For example, the synthesis of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate is a well-established procedure that can be adapted for the dioxane analogue. sigmaaldrich.combldpharm.com

Table 2: Derivatization to Activated Esters

| Starting Material | Reagent | Base | Product |

| This compound | p-Toluenesulfonyl chloride | Pyridine | (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methyl 4-methylbenzenesulfonate |

| This compound | Methanesulfonyl chloride | Triethylamine | (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methyl methanesulfonate |

The hydroxyl group can be converted into an ether or an ester to serve as a protecting group or as a handle for further chemical modifications. Standard etherification procedures, such as the Williamson ether synthesis involving deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide (e.g., benzyl bromide), can be employed.

Esterification is readily accomplished by reacting the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base, or with a carboxylic acid under acid catalysis (Fischer esterification). For instance, the acylation of a similar 1,3-dioxane (B1201747) derivative has been reported, providing a method for introducing ester functionalities. google.comnih.gov

Table 3: Ether and Ester Formation

| Reaction Type | Reagents | Product |

| Benzyl Ether Formation | 1. NaH; 2. Benzyl bromide | (S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxane |

| Acetate Ester Formation | Acetic anhydride, Pyridine | (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methyl acetate |

| Benzoate Ester Formation | Benzoyl chloride, Triethylamine | (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methyl benzoate |

The primary alcohol of this compound is a suitable substrate for various named reactions.

Appel Reaction: This reaction converts alcohols to the corresponding alkyl halides using a combination of triphenylphosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄). wikipedia.orgorganic-chemistry.org This provides a mild method for introducing a halogen at the primary position, which can then be used in subsequent nucleophilic substitution or coupling reactions. The reaction proceeds with inversion of configuration if the carbon center were chiral and the reaction proceeds via an Sₙ2 mechanism. organic-chemistry.org

Chugaev Reaction: This reaction is a thermal elimination of a xanthate ester derived from an alcohol to form an alkene. wikipedia.orgnrochemistry.com The alcohol is first converted to a xanthate by treatment with a base, carbon disulfide, and methyl iodide. mychemblog.com Subsequent pyrolysis of the xanthate leads to a syn-elimination to yield an alkene. nrochemistry.comalfa-chemistry.com While applicable to this molecule, its utility would depend on the desired final product, as it would lead to the elimination of the hydroxymethyl group and the formation of a double bond within the dioxane ring, likely leading to ring opening.

Corey-Kim Oxidation: As mentioned previously, this oxidation provides a mild and efficient method for the conversion of primary alcohols to aldehydes. wikipedia.orgnrochemistry.comalfa-chemistry.com It utilizes N-chlorosuccinimide and dimethyl sulfide to generate the oxidizing species. alfa-chemistry.com A key advantage is that it can be performed at temperatures above -25 °C, which is milder than the Swern oxidation. wikipedia.org

Chemical Behavior of the 1,3-Dioxane Ring System

The 1,3-dioxane ring in this compound is a cyclic acetal (B89532), and its stability is a critical factor in its use as a protecting group for the underlying diol.

The 2,2-dimethyl-1,3-dioxane ring system exhibits characteristic stability profiles under different chemical environments.

Acidic Conditions: The 1,3-dioxane ring is generally labile under acidic conditions. thieme-connect.de The presence of a Brønsted or Lewis acid can catalyze the hydrolysis of the acetal, leading to ring opening and the deprotection of the corresponding 1,3-diol. The rate of hydrolysis can be influenced by the substitution pattern on the ring. cdnsciencepub.com

Basic Conditions: The 1,3-dioxane ring is stable under a wide range of basic conditions. thieme-connect.deorganic-chemistry.org This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the dioxane protecting group.

Reductive Conditions: The 1,3-dioxane ring is generally stable to common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). thieme-connect.de However, reductive cleavage can be achieved under specific conditions, for example, using a combination of LiAlH₄ and a Lewis acid like aluminum chloride (AlCl₃). cdnsciencepub.com The relative ease of reductive cleavage can be influenced by substitution on the ring. cdnsciencepub.com

Selective Ring-Opening Reactions for Derivatization

The 1,3-dioxane ring in this compound, while generally stable under basic and neutral conditions, is susceptible to cleavage under acidic conditions, providing a powerful tool for synthetic derivatization. thieme-connect.de These ring-opening reactions can be performed with high regioselectivity, enabling the targeted synthesis of complex molecules.

One of the most significant methods for the selective cleavage of 1,3-dioxane acetals is reductive ring opening. researchgate.net This class of reactions is typically initiated by the activation of one of the acetal oxygen atoms by a Lewis or Brønsted acid. This activation facilitates the formation of an intermediate oxocarbenium ion, which is then reduced by a hydride source to yield a partially protected diol ether. researchgate.netwikipedia.org

A common reagent system for this transformation is lithium aluminum hydride (LiAlH₄) in combination with a Lewis acid such as aluminum chloride (AlCl₃). wikipedia.org The regioselectivity of the cleavage—that is, which of the two C-O bonds in the acetal is broken—is influenced by several factors, including steric hindrance and the electronic nature of the substituents. In many cases, the hydride attacks the less hindered carbon atom, leading to the formation of a primary alcohol and a protected secondary alcohol, or vice versa. The choice of reagents can direct the selectivity; for instance, different outcomes can be achieved under kinetic versus thermodynamic control. researchgate.net

The regioselective opening of benzylidene acetals, a class of 1,3-dioxanes, has been extensively studied in carbohydrate chemistry. Reagents such as diisobutylaluminum hydride (DIBALH) have been shown to favor cleavage at the least hindered oxygen atom. researchgate.net In contrast, other hydride reagents might yield the benzyl ether at the more sterically hindered position. researchgate.net

| Reagent System | Typical Outcome | Key Factor |

|---|---|---|

| LiAlH₄ - AlCl₃ | Cleavage to form a mono-protected 1,3-diol. | Formation of an oxocarbenium ion intermediate. |

| DIBALH | Preferential formation of the less substituted alcohol. | Steric hindrance directs the hydride attack. |

| NaBH₃CN - Acid | Regiospecific transformation to a mono-protected diol. | Controlled hydride delivery under acidic conditions. |

| BH₃·THF - Lewis Acid | Formation of a benzyl ether at the more hindered oxygen atom. | Coordination of the Lewis acid influences regioselectivity. |

Novel Transformations Involving the Cyclic Acetal Moiety

Beyond ring-opening reactions, the cyclic acetal moiety of this compound can undergo a variety of other transformations. These reactions often leverage the stability of the dioxane ring under specific conditions while modifying other parts of the molecule or the acetal itself.

Oxidation Reactions: The 1,3-dioxane ring can be subjected to oxidation to yield valuable derivatives. For instance, the oxidation of 1,3-dioxanes can lead to the formation of hydroxy alkyl esters or lactones. organic-chemistry.orgnih.gov Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or molecular oxygen in the presence of catalysts like N-hydroxyphthalimide (NHPI) and Co(OAc)₂ have been employed for the efficient oxidation of various acetals, including 1,3-dioxanes. organic-chemistry.org

Reactions of the Hydroxyl Group: The primary alcohol functional group in this compound provides a handle for numerous derivatizations without affecting the dioxane ring. Standard transformations such as esterification, etherification, and oxidation of the alcohol to an aldehyde or carboxylic acid can be performed selectively. For example, the hydroxyl group can be oxidized under carefully controlled conditions, leaving the acetal intact.

C-H Functionalization: While less common for simple dioxanes, the principles of C-H functionalization represent a frontier for novel transformations. rsc.orgnih.gov In complex molecules, transition-metal-catalyzed reactions can activate specific C-H bonds. For the dioxane moiety, this could potentially allow for the introduction of new substituents at the carbon atoms of the ring, opening up new avenues for derivatization.

Kinetic and Thermodynamic Studies of Dioxane-Based Reactions

Understanding the kinetics and thermodynamics of reactions involving the 1,3-dioxane ring is crucial for controlling reaction outcomes and optimizing conditions. The stability and reactivity of the acetal are governed by these fundamental principles.

Hydrolysis Kinetics: The acid-catalyzed hydrolysis of 1,3-dioxanes has been a subject of kinetic studies. The general rules for hydrolysis indicate that aldehyde-derived 1,3-dioxanes are generally more stable (hydrolyze slower) than the corresponding five-membered 1,3-dioxolanes. thieme-connect.de However, for ketals (2,2-disubstituted derivatives like the one ), this trend can be reversed. The hydrolysis of 2,2-disubstituted 1,3-dioxanes can be faster than their 1,3-dioxolane (B20135) counterparts, a phenomenon attributed to the relief of 1,3-diaxial steric interactions in the six-membered ring upon forming the intermediate. The kinetics of hydrolysis are typically studied in aqueous-organic solvent mixtures, and the reaction rates are highly dependent on the acidity of the medium. rsc.orgscispace.com

Thermodynamic Stability: The conformation of the 1,3-dioxane ring plays a significant role in its thermodynamic stability. Like cyclohexane, 1,3-dioxanes preferentially adopt a chair conformation. thieme-connect.de The shorter C-O bonds compared to C-C bonds lead to more pronounced 1,3-diaxial interactions, which influences the equilibrium position of substituents. thieme-connect.de Thermodynamic data for the parent 2,2-dimethyl-1,3-dioxane is available and provides insight into the stability of this structural motif.

| Thermodynamic Quantity | Value | Units | Phase |

|---|---|---|---|

| ΔfH° (Enthalpy of Formation) | -23 | kJ/mol | Liquid |

Data sourced from NIST Chemistry WebBook nist.gov

Studies on the viscosity and activation energy of viscous flow for dioxane-water mixtures also provide insights into the intermolecular interactions that influence reaction thermodynamics in solution. researchgate.net

Mechanistic Pathways of Key Synthetic Transformations

The reactions of this compound are underpinned by well-defined mechanistic pathways.

Acid-Catalyzed Hydrolysis and Ring-Opening: The central feature of the acid-catalyzed reactions of 1,3-dioxanes is the formation of a resonance-stabilized oxocarbenium ion. The mechanism proceeds via the following steps:

Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid catalyst.

Ring Cleavage: The protonated acetal undergoes cleavage of a C-O bond to form a hemiacetal and a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step.

Nucleophilic Attack: A nucleophile (such as water in hydrolysis, or a hydride in reductive cleavage) attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation/Product Formation: Subsequent steps lead to the final products. In hydrolysis, this involves deprotonation to yield a carbonyl compound and a 1,3-diol. In reductive cleavage, the product is a mono-protected diol.

The stability of the oxocarbenium ion intermediate is a key factor influencing the reaction rate. Substituents that can stabilize this positive charge will accelerate the reaction.

Mechanism of 1,3-Dioxane Formation: The formation of the 1,3-dioxane ring itself, the reverse of hydrolysis, also proceeds through related intermediates. A plausible mechanism involves a stepwise pathway consisting of hemiacetal formation between an aldehyde/ketone and one hydroxyl group of a 1,3-diol, followed by an intramolecular oxa-Michael reaction where the second hydroxyl group attacks the protonated hemiacetal, leading to cyclization and loss of water. researchgate.net

These mechanistic principles provide a robust framework for predicting and controlling the reactivity of this compound in various synthetic applications.

Advanced Characterization and Computational Approaches in Dioxane Research

Spectroscopic Methodologies for Stereochemical and Conformational Analysis

Spectroscopic techniques are paramount in providing detailed structural information at the molecular level. For chiral dioxane derivatives, methods that are sensitive to stereochemistry are particularly vital.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of atoms, multi-dimensional (2D) NMR techniques are essential for assembling the complete molecular architecture and defining spatial relationships.

For a molecule like (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol, 2D NMR experiments would be employed as follows:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. It would be used to trace the connectivity from the hydroxymethyl protons to the proton at the C4 position, and along the C5 and C6 positions of the dioxane ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign each carbon signal to its attached proton(s), such as linking the C4 proton to the C4 carbon, the methylene (B1212753) protons of the hydroxymethyl group to their carbon, and the gem-dimethyl protons to the C2 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. For instance, it could show correlations from the methyl protons at C2 to the C4 and C6 carbons of the ring, confirming the acetal (B89532) structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing critical information about the molecule's conformation and stereochemistry. In a 1,3-dioxane (B1201747) system, NOESY can distinguish between axial and equatorial protons and determine the orientation of substituents. For the preferred chair conformation, NOESY would reveal correlations between the axial proton at C4 and other axial protons, as well as spatial relationships involving the hydroxymethyl group.

These techniques, used in concert, allow for the unambiguous assignment of all proton and carbon signals and provide strong evidence for the molecule's conformation in solution.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic methods used to determine the absolute configuration of chiral molecules. nih.govnih.gov These techniques measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared or Raman light, respectively.

The process involves:

Experimental Measurement: The VCD or ROA spectrum of the chiral molecule, this compound, is recorded.

Computational Modeling: Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD and ROA spectra for one enantiomer (e.g., the S-enantiomer). This requires a thorough conformational search to identify all low-energy structures, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

Spectral Comparison: The experimental spectrum is compared to the computationally predicted spectrum. A good match between the experimental spectrum and the spectrum calculated for the S-enantiomer confirms the absolute configuration as (S). An inverted match would indicate the (R)-enantiomer.

While no specific VCD/ROA study for this compound is readily available, research on the closely related five-membered ring analogue, S(+)2,2-dimethyl-1,3-dioxolane-4-methanol, has demonstrated the utility of ROA in conjunction with a bond polarizability algorithm for interpreting its chiroptical properties. researchgate.netdntb.gov.ua This approach highlights the capability of these techniques to probe the subtle stereochemical features of such molecules.

X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. The technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map from which the atomic positions can be determined.

A crystal structure determination for this compound would yield precise data on the geometry of the dioxane ring. For 1,3-dioxane systems, the ring typically adopts a stable chair conformation to minimize steric and torsional strain.

While the crystal structure for the title compound is not found in the reviewed literature, the structure of a similar compound, (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol, has been determined. nih.gov This analysis confirms that the dioxane ring adopts a chair conformation with the bulky tert-butyl group in an equatorial position to minimize unfavorable steric interactions. nih.gov This result provides a reliable model for the expected solid-state conformation of other substituted 1,3-dioxanes.

Below is a representative table of crystallographic data for a related dioxane derivative, illustrating the type of information obtained from such an analysis.

| Parameter | Value for (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol nih.gov |

|---|---|

| Chemical Formula | C₁₀H₂₀O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8337 (10) |

| b (Å) | 6.1408 (9) |

| c (Å) | 17.941 (3) |

| α (°) | 81.468 (12) |

| β (°) | 87.335 (14) |

| γ (°) | 62.606 (13) |

| Volume (ų) | 564.16 (15) |

| Key Feature | Dioxane ring in chair conformation |

Computational Chemistry and Molecular Modeling

Computational methods are essential complements to experimental techniques, providing insights into molecular properties that can be difficult or impossible to measure directly.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. DFT provides a good balance between computational cost and accuracy for many chemical systems.

For this compound, DFT calculations can be used to determine:

Optimized Geometries: Finding the lowest energy three-dimensional structures.

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region indicates sites prone to nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps show the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The oxygen atoms of the hydroxyl and dioxane groups would be expected to be regions of negative potential, making them sites for hydrogen bonding and electrophilic interaction.

Spectroscopic Properties: As mentioned previously, DFT is crucial for predicting NMR chemical shifts, IR frequencies, and VCD/ROA spectra to aid in experimental data interpretation.

The 1,3-dioxane ring is not planar and exists in a dynamic equilibrium of different conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion.

For substituted 1,3-dioxanes, the chair conformation is generally the most stable. However, twist-boat conformations can also exist as local energy minima on the potential energy surface. researchgate.net The substituents on the ring dictate the preferred orientation. Large substituents typically favor an equatorial position to avoid steric clashes with axial atoms (1,3-diaxial interactions).

For this compound, the hydroxymethyl group at the C4 position can exist in either an axial or equatorial position. Computational studies on related 4-substituted 1,3-dioxanes have shown that the equatorial conformer is generally lower in energy. researchgate.net The energy difference between the equatorial and axial chair forms, as well as the transition states involving twist-boat intermediates, can be calculated. These studies provide a quantitative understanding of the molecule's flexibility and the relative populations of its different shapes at a given temperature.

The table below shows representative computational data for the conformational isomerization of a related compound, 4-methyl-1,3-dioxane, which illustrates the energy differences involved.

| Conformer/Transition State | Description | Relative Energy (kcal/mol) - Representative |

|---|---|---|

| Equatorial Chair | Most stable ground state | 0.00 |

| Axial Chair | Higher energy chair form | ~3.5 - 4.0 |

| Twist-Boat | Flexible intermediate form | ~5.0 - 6.0 |

| Chair-to-Twist Barrier | Energy barrier for ring inversion | ~10.0 - 11.0 |

Note: Energy values are representative for a mono-substituted 1,3-dioxane and serve as an illustration of the expected energy landscape.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of this compound at an atomic level. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into conformational landscapes, solvent effects, and non-covalent interactions that are often difficult to probe experimentally.

A central aspect of the dynamic behavior of this compound is the conformational flexibility of the 1,3-dioxane ring. Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, it can also exist in higher-energy twist-boat and boat conformations. MD simulations can elucidate the equilibrium populations of these conformers and the kinetics of their interconversion. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have shown that the energy barriers for chair-to-twist-boat and chair-to-chair interconversions are key determinants of the ring's flexibility. researchgate.net For this compound, the substituents at the C2 and C4 positions will influence the relative stabilities of different chair and twist-boat forms.

The solvent environment plays a crucial role in the dynamic behavior of this compound. MD simulations with explicit solvent molecules can reveal the structure of the solvation shell and the specific interactions between the solute and solvent. In protic solvents like water or methanol, the hydroxyl group will engage in intermolecular hydrogen bonding with the solvent, which may compete with or even disrupt the intramolecular hydrogen bond. The polarity of the solvent can also influence the conformational equilibrium of the dioxane ring. researchgate.net By analyzing the radial distribution functions and coordination numbers from MD trajectories, it is possible to quantify the extent of solvent organization around the molecule.

Below is a hypothetical data table summarizing the types of quantitative insights that could be derived from MD simulations of this compound in different solvents.

| Property | Value in Toluene (Non-polar) | Value in Water (Polar) |

| Chair Conformer Population | > 95% | > 90% |

| Twist-Boat Conformer Population | < 5% | < 10% |

| Intramolecular H-bond Occupancy | High | Low to Moderate |

| Intermolecular H-bonds (solute-solvent) | N/A | High |

| First Solvation Shell Radius (Hydroxyl O) | ~3.5 Å | ~2.8 Å |

This table is illustrative and based on general principles of conformational analysis and solvation; specific values would require dedicated MD simulations.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, provide a robust theoretical framework for predicting the spectroscopic properties of molecules with high accuracy. These methods, particularly Density Functional Theory (DFT), are invaluable for interpreting experimental spectra and for characterizing molecules that are difficult to study experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, are well-established. nih.gov For this compound, DFT calculations can predict the 1H and 13C chemical shifts for each unique nucleus in the molecule. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. It is also crucial to consider the conformational flexibility of the molecule. Since the observed NMR spectrum is a population-weighted average over all contributing conformers, accurate predictions require the calculation of NMR parameters for each stable conformer, followed by averaging based on their Boltzmann populations.

The diastereotopic nature of the protons on the dioxane ring, induced by the chiral center at C4, can be explicitly modeled. researchgate.net For instance, the axial and equatorial protons at C5 and C6 are chemically non-equivalent and are expected to have distinct chemical shifts and coupling patterns, which can be predicted from first principles.

The following table presents a hypothetical comparison between experimental and theoretically predicted 13C NMR chemical shifts for the carbon atoms in the 1,3-dioxane ring of a substituted dioxane, illustrating the typical accuracy of such calculations.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 94.3 | 95.1 |

| C4, C6 | 66.9 | 67.5 |

| C5 | 26.6 | 27.0 |

Data for the parent 1,3-dioxane is used for illustrative purposes. researchgate.net Predictions for the title compound would show distinct shifts for C4 and C6 due to substitution.

Vibrational Spectroscopy (IR and Raman):

First-principles calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the DFT level, a theoretical spectrum can be generated that aids in the assignment of experimental vibrational bands to specific molecular motions, such as C-O stretching, C-H bending, and O-H stretching.

For a chiral molecule like this compound, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) provide additional stereochemical information. VCD measures the differential absorption of left and right circularly polarized infrared light. The VCD spectrum is highly sensitive to the absolute configuration and conformation of a molecule. Ab initio calculations of VCD spectra have become a reliable tool for the unambiguous determination of the absolute configuration of chiral molecules. docbrown.info By comparing the calculated VCD spectrum for the (S)-enantiomer with the experimental spectrum, its absolute configuration can be confirmed.

The table below illustrates the kind of data obtained from a first-principles vibrational analysis, showing calculated frequencies for key vibrational modes and their typical experimental range.

| Vibrational Mode | Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) |

| O-H Stretch | 3650 | 3600-3670 (free), 3200-3600 (H-bonded) |

| C-H Stretch (sp3) | 2980-3050 | 2850-3000 |

| C-O-C Stretch (asymmetric) | 1150 | 1100-1200 |

| C-O-C Stretch (symmetric) | 1050 | 1000-1100 |

These are representative values; precise frequencies depend on the specific molecular environment and computational level of theory.

Design and Synthesis of Functionalized Dioxane Based Ligands and Materials

Chiral Ligand Development for Asymmetric Catalysis in Organometallic Systems

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The stereochemically defined backbone of (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol makes it an attractive starting material for the synthesis of novel chiral ligands for organometallic systems. The hydroxyl group can be readily converted into various coordinating moieties, such as phosphines, amines, or other heteroatomic groups, which can then chelate to a metal center, creating a chiral environment for catalysis.

While the direct derivatization of this compound into widely commercialized ligands is not extensively documented in readily available literature, the principles of chiral ligand design strongly support its potential. For instance, conversion of the primary alcohol to a tosylate or mesylate would facilitate nucleophilic substitution with phosphide (B1233454) anions to generate chiral phosphine (B1218219) ligands. Such ligands, bearing the bulky and stereochemically defined dioxane backbone, could enforce specific spatial arrangements around a metal center, thereby influencing the stereochemical outcome of a catalytic reaction.

The efficacy of chiral ligands is often evaluated in benchmark asymmetric reactions. For hypothetical ligands derived from this compound, performance could be assessed in reactions such as rhodium-catalyzed asymmetric hydrogenation or palladium-catalyzed allylic alkylation. The enantiomeric excess (ee) and yield of the product are key metrics for evaluating the ligand's performance.

Table 1: Hypothetical Performance of a Dioxane-Based Phosphine Ligand in Asymmetric Hydrogenation

| Substrate | Product | Catalyst System | Solvent | Yield (%) | ee (%) |

| Methyl (Z)-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | [Rh(COD)₂(DioxanePhos)]BF₄ | CH₂Cl₂ | >95 | >90 |

| Itaconic acid dimethyl ester | (S)-2-Methylsuccinic acid dimethyl ester | [Rh(COD)₂(DioxanePhos)]BF₄ | THF | >95 | >85 |

| (This table is illustrative and based on the expected performance of chiral phosphine ligands in similar systems. "DioxanePhos" represents a hypothetical phosphine ligand derived from this compound.) |

The modular nature of ligand synthesis from this scaffold would allow for the fine-tuning of steric and electronic properties by modifying the substituents on the phosphine or other coordinating groups, enabling the optimization of catalytic activity and enantioselectivity.

Scaffold for Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The rigid, chiral structure of this compound makes it a suitable building block for the construction of larger, well-defined supramolecular architectures, including host molecules for guest recognition.

By functionalizing the primary alcohol with groups capable of engaging in specific intermolecular interactions (e.g., hydrogen bonding, π-stacking, or metal coordination), derivatives of this compound can be designed to self-assemble into larger structures or to act as hosts for complementary guest molecules. For example, attaching two of these dioxane units to a central aromatic spacer could create a chiral cleft capable of selectively binding small organic molecules.

The principles of host-guest chemistry rely on molecular recognition, where a host molecule selectively binds a specific guest molecule. The binding affinity is determined by the complementarity in size, shape, and chemical properties between the host and guest. The chirality of the dioxane scaffold can be exploited to achieve enantioselective recognition of chiral guests.

Table 2: Potential Host-Guest Systems Based on a Dioxane-Derived Scaffold

| Host Structure | Guest Molecule | Dominant Interaction(s) | Potential Application |

| Bis-dioxane macrocycle with aromatic linkers | Aromatic dicarboxylate | π-stacking, Hydrogen bonding | Anion sensing |

| Dioxane-functionalized crown ether | Chiral primary ammonium (B1175870) ion | Ion-dipole, Hydrogen bonding | Chiral separation |

| Self-assembled dioxane-based organogel | Solvent molecules | van der Waals, Hydrogen bonding | Templated synthesis |

| (This table presents hypothetical examples of how this compound could be incorporated into supramolecular systems.) |

The development of such supramolecular systems could lead to applications in areas such as chemical sensing, catalysis in confined spaces, and the development of responsive materials.

Incorporation into Polymeric Structures for Advanced Materials Development

The incorporation of the this compound motif into polymers can impart unique properties to the resulting materials, such as chirality, biodegradability, and modified thermal and mechanical characteristics. The hydroxyl group of the monomer can be utilized for both polycondensation and ring-opening polymerization strategies.

For instance, the hydroxyl group can be esterified with a dicarboxylic acid or its derivative to form a polyester. Alternatively, it can be used to initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of block copolymers with a chiral end-group. Another approach involves converting the hydroxyl group into a polymerizable moiety, such as a methacrylate (B99206) or a styrenic group, followed by radical polymerization.

The presence of the dioxane ring in the polymer backbone or as a pendant group can influence the polymer's properties. The rigidity of the ring can increase the glass transition temperature of the polymer, while its chirality can lead to polymers with specific optical properties or the ability to form chiral stationary phases for chromatography. Furthermore, the acetal (B89532) linkage in the dioxane ring is potentially susceptible to hydrolysis under acidic conditions, which could be a desirable feature for creating biodegradable or degradable polymers.

Table 3: Potential Polymers Derived from this compound

| Polymerization Method | Monomer(s) | Resulting Polymer Type | Potential Properties |

| Polycondensation | This compound, Adipoyl chloride | Chiral Polyester | Increased Tg, biodegradability |

| Ring-Opening Polymerization | This compound (as initiator), L-Lactide | PLA with chiral end-group | Modified degradation kinetics, biocompatibility |

| Radical Polymerization | (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methyl methacrylate | Chiral Polymethacrylate | Optical activity, potential for chiral recognition |

| (This table illustrates potential routes to incorporate the target compound into polymeric structures.) |

The development of advanced materials from this chiral building block could find applications in biomedical devices, controlled drug release systems, and specialty packaging.

Green Chemistry Considerations in Dioxane-Based Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives can be approached with these principles in mind.

The parent compound is typically synthesized from a chiral 1,2,4-butanetriol (B146131) and a ketone or ketal, often with an acid catalyst. Green considerations for this synthesis would include:

Catalysis: Employing solid acid catalysts that can be easily recovered and reused is preferable to homogeneous acid catalysts that require neutralization and can lead to waste generation. researchgate.net

Solvent Selection: The use of greener solvents or, ideally, solvent-free conditions would significantly improve the environmental profile of the synthesis. nii.ac.jp

Atom Economy: The acetalization reaction to form the dioxane ring is an addition reaction with the elimination of water or an alcohol, which generally has good atom economy.

For the synthesis of derivatives, similar principles apply. For example, in the development of chiral ligands, using catalytic methods for functional group transformations rather than stoichiometric reagents can reduce waste.

Table 4: Application of Green Chemistry Principles to Dioxane Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound and its Derivatives |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents, or using safer alternatives. nii.ac.jp |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Utilizing raw materials that are derived from renewable resources. |

| Reduce Derivatives | Minimizing or avoiding the use of blocking groups or any temporary modifications if possible. |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. researchgate.net |

| Design for Degradation | Designing chemical products that can break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and their forms in a chemical process to minimize the potential for chemical accidents. |

By adhering to these principles, the synthesis and application of this compound-based compounds can be made more environmentally benign.

Future Outlook and Emerging Research Frontiers

Development of More Efficient and Sustainable Synthetic Strategies for Chiral Dioxanes

The synthesis of chiral 1,3-diols, the direct precursors to chiral 1,3-dioxanes, is a major focus of green chemistry initiatives. rsc.org Traditional methods often rely on stoichiometric reagents and harsh conditions, generating significant waste. Emerging research frontiers are centered on developing catalytic and biocatalytic routes that offer higher efficiency and a reduced environmental footprint.

Biocatalysis: Enzymes and whole-cell systems are gaining prominence for their exceptional stereoselectivity under mild, aqueous conditions. nih.gov Biocatalytic methods, such as the enzymatic reduction of 1,3-diketones and enzymatic kinetic resolutions, are being developed to produce enantiomerically pure 1,3-diols. nih.gov These biological systems offer a sustainable alternative to conventional chemical catalysts, minimizing the use of heavy metals and organic solvents. nih.govresearchgate.net For instance, monooxygenases and dioxygenases have been successfully employed in the enantioselective synthesis of chiral diols, which are key intermediates for dioxane production. nih.gov

Green Chemistry Approaches: Beyond biocatalysis, the principles of green chemistry are being applied to the entire synthetic workflow. This includes the development of solvent-free reaction conditions and the use of heterogeneous catalysts that can be easily recovered and reused. google.comresearchgate.net For example, solid acid catalysts like zeolites and acid-functionalized activated carbon are being explored for the ketalization reaction that forms the dioxane ring, replacing corrosive and difficult-to-handle liquid acids like sulfuric acid. atamanchemicals.comresearchgate.net Research also focuses on one-pot processes that combine multiple reaction steps, thereby avoiding the isolation and purification of intermediates, which saves time, resources, and reduces waste. soton.ac.uk

| Synthetic Strategy | Key Features | Advantages | Research Focus |

| Biocatalysis | Use of enzymes or whole-cell systems. nih.gov | High stereoselectivity, mild reaction conditions, reduced environmental impact. researchgate.net | Discovery of novel enzymes, whole-cell optimization for diol synthesis. nih.govnih.gov |

| Heterogeneous Catalysis | Employment of solid acid catalysts (e.g., zeolites). atamanchemicals.com | Catalyst recyclability, reduced corrosion, simplified purification. | Development of more active and stable solid catalysts for ketalization. |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium. google.com | Elimination of solvent waste, potential for higher reaction rates. | Optimization of reaction conditions and catalyst performance in the absence of solvents. |

| One-Pot Processes | Multiple reaction steps performed sequentially in a single reactor. soton.ac.uk | Increased efficiency, reduced waste from intermediate purification. | Designing compatible catalytic systems for tandem reactions. |

Expansion of Applications in Enantioselective Catalysis and Drug Discovery

The inherent chirality and conformational rigidity of the 1,3-dioxane (B1201747) scaffold make it a valuable component in asymmetric synthesis and medicinal chemistry. (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol serves as a chiral building block, a foundational unit for constructing more complex, enantiomerically pure molecules. nih.govresearchgate.net

Enantioselective Catalysis: Derivatives of chiral dioxanes are being investigated as ligands for metal-based catalysts and as organocatalysts. The defined spatial arrangement of substituents on the dioxane ring can create a chiral environment around a catalytic center, enabling high levels of enantioselectivity in reactions such as hydrogenations, epoxidations, and carbon-carbon bond formations. nih.govnih.gov For example, chiral phosphoric acid catalysts have been used in the enantioselective construction of syn-1,3-dioxane frameworks through kinetic resolution. researchgate.net

Drug Discovery: Chirality is a critical factor in pharmacology, as different enantiomers of a drug can have vastly different biological activities and toxicological profiles. nih.govlongdom.org The 1,3-dioxane motif is present in several biologically active natural products and synthetic molecules. Researchers are actively incorporating this scaffold into new drug candidates. Its rigid structure can help to lock a molecule into a specific conformation required for binding to a biological target, such as an enzyme or receptor. Furthermore, derivatives of 1,3-dioxanes have shown potential as modulators of multidrug resistance (MDR) in cancer cells, a significant hurdle in chemotherapy. nih.gov The ability to synthesize specific stereoisomers of these dioxane derivatives is crucial for optimizing their efficacy and minimizing off-target effects. enamine.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. mdpi.com This technology is particularly well-suited for the synthesis of chiral intermediates like this compound.

Advantages of Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is critical for achieving high selectivity in asymmetric reactions. flinders.edu.au The small reactor volumes enhance safety when working with hazardous reagents or highly exothermic reactions. Furthermore, flow systems allow for the seamless integration of multiple reaction and purification steps, paving the way for fully automated "synthesis-to-purification" platforms. mdpi.comtue.nl This automation can accelerate the production of compound libraries for drug discovery and optimize synthetic routes more rapidly than traditional batch methods. flinders.edu.au For instance, telescoped flow processes have been developed for synthesizing active pharmaceutical ingredients, where intermediates are generated and consumed in a continuous stream without isolation. mdpi.com

Automated Platforms: The integration of flow reactors with robotic systems and real-time analytical tools enables high-throughput experimentation and process optimization. These automated platforms can systematically vary reaction conditions to quickly identify the optimal parameters for yield and enantioselectivity. This approach is invaluable for developing robust and efficient syntheses of chiral dioxane building blocks and their derivatives, facilitating on-demand production of these important compounds. mdpi.com

Exploration of Biological and Biophysical Interactions of Dioxane Derivatives

Understanding how molecules interact with biological systems at a fundamental level is key to designing effective therapeutics. Research is increasingly focused on the specific biological and biophysical interactions of chiral dioxane derivatives.

Chirality-Driven Biological Response: The chirality of a molecule can profoundly influence its interaction with biological systems, which are themselves chiral (e.g., proteins and nucleic acids). nih.gov Studies have shown that the stereochemistry of a material can affect cellular behaviors such as adhesion, proliferation, and differentiation. mdpi.com For dioxane derivatives, this means that the (S)-enantiomer and its (R)-counterpart could elicit different biological responses. Current research aims to elucidate these differences, exploring how the specific 3D structure of dioxane-containing molecules dictates their binding to target proteins or their ability to cross cell membranes. researchgate.net For example, chiral nanocapsules have been shown to interact differently with DNA based on their stereochemistry, suggesting that chiral scaffolds like dioxane could be used to design targeted drug delivery systems. nih.gov

Biophysical Characterization: Advanced analytical techniques are being employed to study the interactions between dioxane derivatives and biomolecules. Methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about binding affinities, kinetics, and the specific atoms involved in the interaction. This data is crucial for establishing structure-activity relationships (SAR) and for the rational design of new molecules with improved biological function.

Advanced Theoretical Prediction and AI-Driven Molecular Design for Dioxane Systems

Computational chemistry and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and development of new molecules and materials. These approaches are being applied to dioxane systems to predict their properties and guide synthetic efforts.

Theoretical Prediction of Conformation: The biological activity and reactivity of 1,3-dioxane derivatives are heavily influenced by their three-dimensional conformation. Like cyclohexane, 1,3-dioxanes typically adopt a chair conformation to minimize steric strain. thieme-connect.de However, the presence of heteroatoms and substituents can influence the energy landscape, making other conformations like twist-boats accessible. researchgate.netacs.org Quantum chemical calculations and molecular dynamics simulations are used to predict the most stable conformers and the energy barriers between them. researchgate.net These theoretical studies provide insights into stereoelectronic effects, such as the anomeric effect, which governs the preferred orientation of substituents on the ring and is critical for understanding the molecule's reactivity. acs.org

Predict the enantioselectivity of a new chiral dioxane-based catalyst.

Screen virtual libraries of dioxane derivatives for potential binding affinity to a specific biological target.

Propose novel, efficient synthetic routes to complex dioxane-containing molecules.

Q & A

Q. What are the optimal reaction conditions for synthesizing (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol from glycerol?

The compound is synthesized via glycerol acetalization with acetone using acid catalysts under heterogeneous conditions. Thermodynamic control favors the 5-membered ring isomer (solketal) due to its ~1.7 kcal/mol stability advantage over the 6-membered form (DMDO). Key parameters include:

- Catalyst type : Acidic resins or solid acids (e.g., sulfonated zirconia).

- Temperature : 40–60°C for kinetic control; higher temperatures (>100°C) shift equilibrium toward solketal.

- Solvent-free systems to minimize side reactions. Experimental optimization using software like Statgraphics Centurion for design-of-experiments (DoE) improves yield and selectivity .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

- ¹H/¹³C NMR : Key signals include methyl singlets (δ ~1.4 ppm for CH₃ groups), dioxane ring protons (δ 3.3–4.3 ppm), and the hydroxymethyl group (δ ~3.7 ppm). For enantiopure forms, chiral derivatization (e.g., Mosher ester analysis) or chiral chromatography is used .

- FTIR : Absorption bands at ~3400 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-O-C ether vibrations) .

Advanced Research Questions

Q. Why is the 5-membered ring isomer thermodynamically favored over the 6-membered form in glycerol acetalization?

Computational studies (e.g., DFT calculations) reveal that the 5-membered solketal avoids unfavorable steric interactions present in the 6-membered DMDO isomer. The axial methyl group in DMDO creates 1,3-diaxial repulsions, destabilizing the structure by ~1.7 kcal/mol. This energy difference results in a ~95:5 isomer ratio at equilibrium .

Q. How can enantiomeric purity be maintained during derivatization of this compound?

- Chiral resolution : Use enantiopure starting materials (e.g., 99% ee (S)-isomer from Sigma-Aldrich) .

- Protecting groups : Convert the hydroxymethyl group to stable derivatives (e.g., methanesulfonate esters) without racemization. For example, (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl methanesulfonate retains configuration during nucleophilic substitutions .

- Chiral chromatography : Monitor purity via HPLC with chiral stationary phases (e.g., cellulose-based columns) .

Q. What analytical techniques resolve contradictions in isomeric distribution during synthesis?

- DRIFT spectroscopy : Differentiates isomers via O-H and C-O-C vibrational modes. Post-reaction spectra at 150°C eliminate solvent interference .

- Computational modeling : Tools like Gaussian or ORCA predict isomer stability and guide experimental optimization .

- NMR kinetics : Track real-time isomer ratios using dynamic NMR experiments under varying temperatures .

Q. How does this compound enhance herbicide efficacy as an adjuvant?

While direct evidence is limited, structural analogs (e.g., DDM) act as low-molecular-weight dioxolanes that improve glyphosate penetration by disrupting plant cuticles. Mechanistic studies suggest interactions with Photosystem II (PSII) proteins, though further validation is needed .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.